molecular formula C20H17BrN2O4S B2541077 5-bromo-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide CAS No. 954639-00-0

5-bromo-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide

Cat. No.: B2541077
CAS No.: 954639-00-0
M. Wt: 461.33
InChI Key: UEPFDLGTJOPPMD-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H17BrN2O4S and its molecular weight is 461.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in research on the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. This synthesis involves the transformation of a carboxylic acid group into cyclic aminomethyl groups, indicating its role in creating pharmacologically interesting structures (Kandinska, Kozekov, & Palamareva, 2006).
  • It has also been used in the synthesis of inhibitors for phenylethanolamine N-methyltransferase (PNMT). This involves the creation of various 1,2,3,4-tetrahydroisoquinolines with sulfur substituents, indicating its use in developing potential therapeutic agents (Blank, Krog, Weiner, & Pendleton, 1980).

Applications in Biochemical Research

  • The compound has been part of studies exploring the one-step synthesis of 5-acylisothiazoles from furans. This research focuses on the transformation of deactivated furans with electron-withdrawing groups, which include compounds like the one , into 5-acylisothiazoles, highlighting its utility in advanced organic synthesis (Guillard, Lamazzi, Meth–Cohn, Rees, White, & Williams, 2001).

Role in Pharmaceutical Development

  • Research has been conducted on novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents, where similar compounds have been synthesized and tested for their DNA affinities and in vitro activities against protozoal infections. This demonstrates its relevance in the development of new therapeutic agents (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Exploration in Organic Chemistry

  • The compound has been part of the synthesis of bromophenols and brominated tetrahydroisoquinolines, showcasing its utility in producing complex organic molecules with potential biological activities (Ma, Zhao, Wang, Li, Yang, Shi, Fan, & He, 2007).

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O4S/c21-19-9-8-18(27-19)20(24)22-16-7-6-14-10-11-23(13-15(14)12-16)28(25,26)17-4-2-1-3-5-17/h1-9,12H,10-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPFDLGTJOPPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.